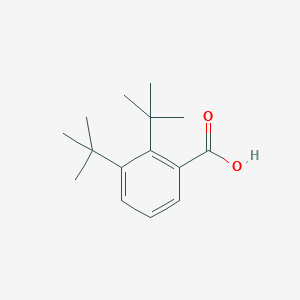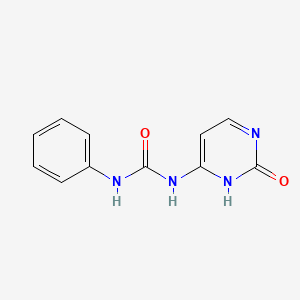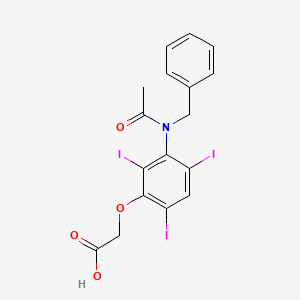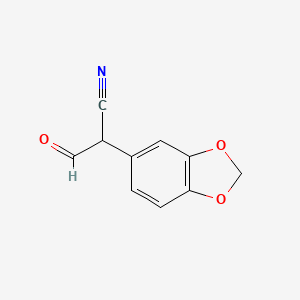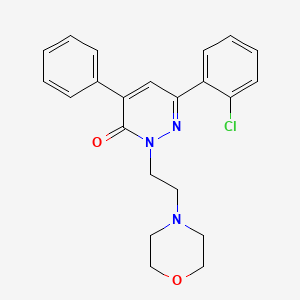
6-(o-Chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(o-Chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure suggests that it may exhibit interesting chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(o-Chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Substitution Reactions: Introduction of the o-chlorophenyl and phenyl groups can be done through nucleophilic substitution reactions.
Morpholinoethyl Group Addition: This step may involve the reaction of the intermediate compound with morpholine under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or morpholinoethyl groups.
Reduction: Reduction reactions could target the pyridazinone ring or the chlorophenyl group.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the aromatic rings.
Scientific Research Applications
6-(o-Chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-(o-Chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3(2H)-pyridazinone: A simpler analog with potential biological activity.
6-(o-Chlorophenyl)-4-phenyl-3(2H)-pyridazinone: Lacks the morpholinoethyl group.
2-(2-Morpholinoethyl)-4-phenyl-3(2H)-pyridazinone: Lacks the o-chlorophenyl group.
Uniqueness
The presence of the o-chlorophenyl, morpholinoethyl, and phenyl groups in 6-(o-Chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone makes it unique compared to its analogs. These groups may confer distinct chemical reactivity and biological activity, making it a compound of interest for further study.
Properties
CAS No. |
23348-35-8 |
|---|---|
Molecular Formula |
C22H22ClN3O2 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one |
InChI |
InChI=1S/C22H22ClN3O2/c23-20-9-5-4-8-18(20)21-16-19(17-6-2-1-3-7-17)22(27)26(24-21)11-10-25-12-14-28-15-13-25/h1-9,16H,10-15H2 |
InChI Key |
ISXURZYQRQSWCX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



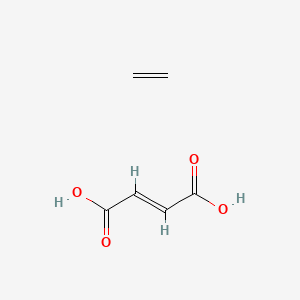


![Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-](/img/structure/B14703768.png)
![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)

